Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate
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Overview
Description
Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate is a synthetic compound with the molecular formula C10H14FNO3 and a molecular weight of 215.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and a methoxy group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the fluorine and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorine and methoxy groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: This compound has a similar bicyclic structure but lacks the fluorine and methoxy groups.
Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate: This compound contains a fluorine atom but has a different core structure. The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3/c1-3-15-8(13)10-4-9(11,5-10)6-12-7(10)14-2/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETNDUBQGLNLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(CN=C2OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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